molecular formula C14H19NO B11889859 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane

Cat. No.: B11889859
M. Wt: 217.31 g/mol
InChI Key: GYARCIZFZLDEEZ-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxa-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable oxirane derivative in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is unique due to the presence of the benzyl group, which can enhance its binding affinity to specific targets and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials with tailored properties .

Properties

IUPAC Name

8-benzyl-2-oxa-8-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYARCIZFZLDEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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